molecular formula C14H10O2S B8541930 3-methoxy-9H-thioxanthen-9-one

3-methoxy-9H-thioxanthen-9-one

Cat. No. B8541930
M. Wt: 242.29 g/mol
InChI Key: JOZYSQCUHPZOPF-UHFFFAOYSA-N
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Patent
US07459263B2

Procedure details

Finally, 3-methoxythioxanthen-9-one (S-18) was prepared. To a mixture of 2-(3-methoxyphenylthio)benzoic acid (4.60 g, 18 mmol) and 27 g (265 mmol) of acetic anhydride was added dropwise 1.70 g (18 mmol) of methanesulfonic acid. The mixture was heated at reflux for 2 h, cooled to ambient, and poured very slowly onto 250 g of ice. The crude product was extracted with dichloromethane, and the extract was washed with 10% aqueous NaHCO3 and then with brine. The solution was dried (MgSO4), passed through a short column of silica gel, and concentrated to deposit an orange solid. The product was purified by successive recrystallizations from toluene/heptane and from isopropanol to provide 1.57 g (37% of theory) of a yellow powder. 1H NMR (CDCl3): δ 3.91 (s, 3H), 6.95 (d, 1H), 7.01 (dd, 1H), 7.4-7.6 (m, 3H), 8.55 (d, 1H), 8.59 (d, 1H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12]([OH:14])=O)[CH:6]=[CH:7][CH:8]=1.C(OC(=O)C)(=O)C.CS(O)(=O)=O>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]2[C:12](=[O:14])[C:11]3[C:10]([S:9][C:5]=2[CH:4]=1)=[CH:18][CH:17]=[CH:16][CH:15]=3

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
COC=1C=C(C=CC1)SC1=C(C(=O)O)C=CC=C1
Name
Quantity
27 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
ice
Quantity
250 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with dichloromethane
WASH
Type
WASH
Details
the extract was washed with 10% aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by successive recrystallizations from toluene/heptane and from isopropanol
CUSTOM
Type
CUSTOM
Details
to provide 1.57 g (37% of theory) of a yellow powder

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=2C(C3=CC=CC=C3SC2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.